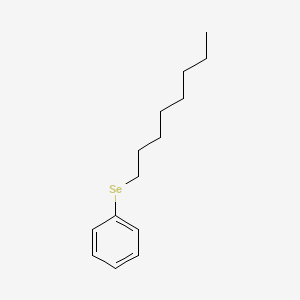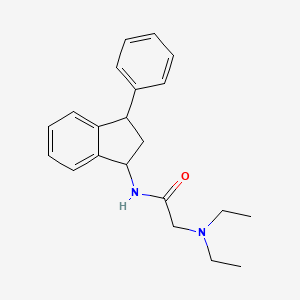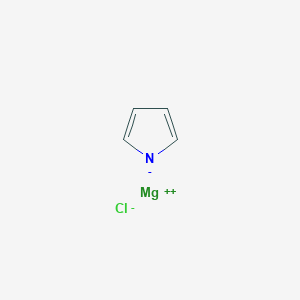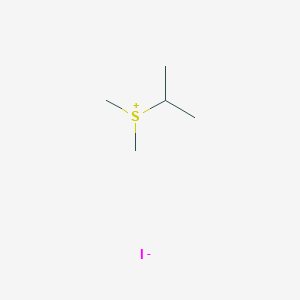
Dimethyl(propan-2-yl)sulfanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(propan-2-yl)sulfanium iodide is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic substituents. This compound is typically a colorless solid that is soluble in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(propan-2-yl)sulfanium iodide is synthesized through the reaction of thioethers with alkyl halides. A common method involves the reaction of dimethyl sulfide with iodomethane, which proceeds via a nucleophilic substitution mechanism (S_N2). The reaction can be represented as follows :
CH3–S–CH3+CH3–I→(CH3)3S+I−
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves controlling the temperature, solvent, and concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(propan-2-yl)sulfanium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation and reduction reactions, leading to the formation of different sulfur-containing species.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, amines, and thiolates. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonium salts, while oxidation reactions can produce sulfoxides and sulfones .
Wissenschaftliche Forschungsanwendungen
Dimethyl(propan-2-yl)sulfanium iodide has several scientific research applications, including:
Organic Synthesis: It is used as a precursor to sulfur ylides, which are valuable intermediates in carbon-carbon bond-forming reactions.
Biochemistry: Sulfonium compounds, including this compound, are studied for their role in biological methylation processes.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting sulfur-containing biomolecules.
Industrial Chemistry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl(propan-2-yl)sulfanium iodide involves its ability to act as a methylating agent. The positively charged sulfur atom can transfer a methyl group to nucleophilic targets, facilitating various chemical transformations. This methylation process is crucial in both synthetic and biological contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dimethyl(propan-2-yl)sulfanium iodide include:
Trimethylsulfonium iodide: Another sulfonium salt with three methyl groups attached to sulfur.
Dimethylsulfoniopropionate (DMSP): A naturally occurring sulfonium compound found in marine organisms.
Uniqueness
This compound is unique due to its specific structure, which includes a propan-2-yl group. This structural feature influences its reactivity and applications, distinguishing it from other sulfonium salts .
Eigenschaften
CAS-Nummer |
65130-51-0 |
|---|---|
Molekularformel |
C5H13IS |
Molekulargewicht |
232.13 g/mol |
IUPAC-Name |
dimethyl(propan-2-yl)sulfanium;iodide |
InChI |
InChI=1S/C5H13S.HI/c1-5(2)6(3)4;/h5H,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VEAKDKHELUXICW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)[S+](C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


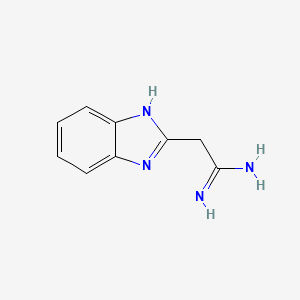
![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
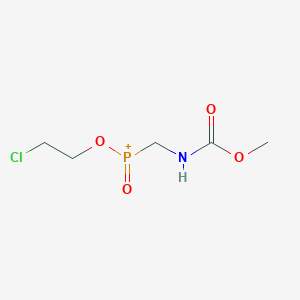
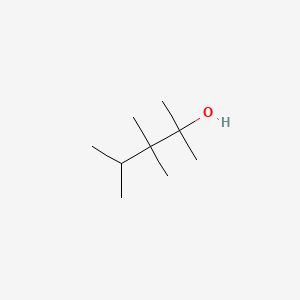
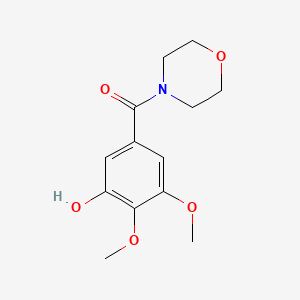
![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
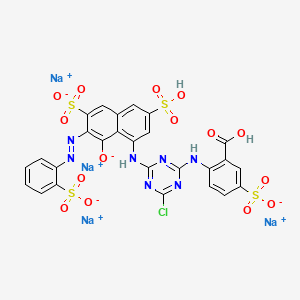
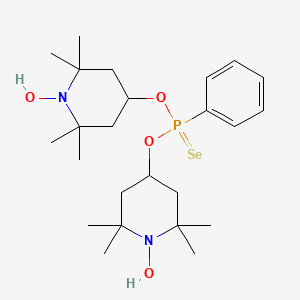
![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
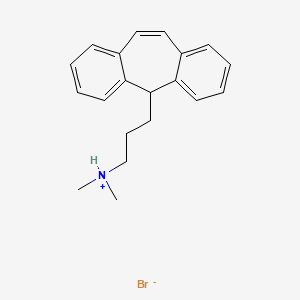
![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)
